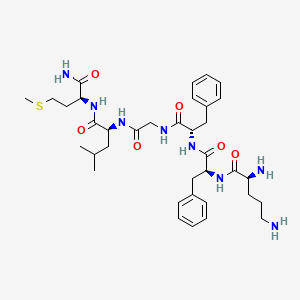

Substance P (6-11), orn(6)-

Description

Overview of Tachykinin Peptides and Neurokinin Receptors

Tachykinins are a family of neuropeptides that share a characteristic C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2, where X is a hydrophobic residue. nih.gov This family includes prominent members like Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). bioone.org These peptides are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological functions, including pain transmission, inflammation, smooth muscle contraction, and epithelial secretion. physiology.orgunifi.it

Tachykinins exert their effects by binding to and activating a class of G protein-coupled receptors known as neurokinin (NK) receptors. physiology.org Three main subtypes have been identified: NK1, NK2, and NK3. bioone.orgtermedia.pl These receptors exhibit preferential, though not exclusive, affinity for the different tachykinins. The NK1 receptor, for instance, shows the highest affinity for Substance P. bioone.org The interaction between tachykinins and their receptors initiates intracellular signaling cascades that ultimately lead to a cellular response. mdpi.com

| Tachykinin Peptide | Primary Receptor Affinity |

| Substance P (SP) | NK1 |

| Neurokinin A (NKA) | NK2 |

| Neurokinin B (NKB) | NK3 |

Contextualization of Substance P (6-11) as a C-Terminal Fragment

Full-length Substance P is an undecapeptide, meaning it is composed of eleven amino acids. However, research has shown that not all eleven amino acids are required for its biological activity. The C-terminal portion of the peptide is crucial for receptor binding and activation. nih.govtermedia.pl Consequently, shorter fragments of Substance P, particularly those from the C-terminus, have been a focus of scientific investigation.

Substance P (6-11) represents a hexapeptide fragment of Substance P, containing the amino acid sequence from the sixth to the eleventh position. Studies on such fragments help to identify the minimal sequence necessary for biological function and to understand the specific contributions of individual amino acids to receptor interaction. termedia.pl Interestingly, different fragments of Substance P can sometimes exhibit distinct or even opposing biological effects compared to the full-length peptide. wcrj.netsigmaaldrich.com

Rationale for Investigating Ornithine-Substituted Analogues: [Orn6]-Substance P (6-11)

The synthesis of peptide analogues, where one or more amino acids are replaced by other natural or unnatural amino acids, is a fundamental strategy in medicinal chemistry and pharmacology. uctm.eduresearchgate.net This approach allows researchers to probe the structure-activity relationships of a peptide, leading to the development of more stable, potent, or selective compounds.

In the case of [Orn6]-Substance P (6-11), the naturally occurring amino acid at position 6 of Substance P has been replaced with ornithine. nih.gov Ornithine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. The introduction of ornithine at this specific position can alter the peptide's physicochemical properties, such as its charge, conformation, and susceptibility to enzymatic degradation. smolecule.comfrontiersin.org The rationale for such a substitution is often to investigate how these changes impact the analogue's interaction with neurokinin receptors, potentially leading to altered binding affinity or functional activity. For instance, such modifications have been explored to develop NK1 tachykinin antagonists. nih.gov

Significance of Peptide Analogues in Neuropharmacological Research

Peptide analogues are invaluable tools in the field of neuropharmacology. mdpi.comuctm.edumdpi.com They serve multiple critical purposes:

Elucidating Mechanisms of Action: By systematically modifying a peptide's structure, researchers can identify the key amino acid residues and structural motifs responsible for its biological activity. mdpi.com

Developing Receptor-Selective Ligands: The creation of analogues with high affinity and selectivity for a specific receptor subtype allows for the precise investigation of that receptor's physiological and pathophysiological roles. termedia.pl

Improving Pharmacokinetic Properties: Natural peptides are often rapidly degraded by enzymes in the body. Introducing modifications, such as the inclusion of non-standard amino acids, can enhance their stability and make them more suitable as research tools or potential therapeutic leads. researchgate.net

Probing Disease Pathways: Peptide analogues that can selectively block or activate specific receptors are instrumental in studying the involvement of these receptors in various neurological and psychiatric disorders. mdpi.comnih.gov

The study of compounds like [Orn6]-Substance P (6-11) exemplifies the power of this approach, contributing to a more nuanced understanding of the complex tachykinin system and its role in health and disease.

Properties

CAS No. |

102979-72-6 |

|---|---|

Molecular Formula |

C36H54N8O6S |

Molecular Weight |

726.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C36H54N8O6S/c1-23(2)19-28(35(49)42-27(32(39)46)16-18-51-3)41-31(45)22-40-34(48)29(20-24-11-6-4-7-12-24)44-36(50)30(21-25-13-8-5-9-14-25)43-33(47)26(38)15-10-17-37/h4-9,11-14,23,26-30H,10,15-22,37-38H2,1-3H3,(H2,39,46)(H,40,48)(H,41,45)(H,42,49)(H,43,47)(H,44,50)/t26-,27-,28-,29-,30-/m0/s1 |

InChI Key |

HPOCYHUDQWANBX-IIZANFQQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Orn6 Substance P 6 11

Solid-Phase Peptide Synthesis Strategies for [Orn6]-Substance P (6-11)

Solid-phase peptide synthesis (SPPS) has been the predominant method for preparing [Orn6]-SP(6-11) and its analogs. chemsrc.comoup.com This technique offers significant advantages in terms of efficiency and purification of the final product.

Another established SPPS strategy utilizes base-labile Nα-9-fluorenylmethoxycarbonyl (Fmoc) amino acids in conjunction with acid-labile tert-butyl or p-alkoxybenzyl side-chain protecting groups. rsc.org This combination allows for peptide synthesis under exceptionally mild reaction conditions, avoiding the harsh acidic treatments required in other methods. rsc.org Polyamide supports are often used in this approach, and coupling can be achieved using pre-formed symmetrical anhydrides. researchgate.net This methodology has been successfully applied to the synthesis of Substance P and its fragments. rsc.orgresearchgate.net

The general steps in the solid-phase synthesis of [Orn6]-SP(6-11) can be summarized as follows:

Attachment of the C-terminal amino acid (Methionine) to a solid support resin.

Sequential coupling of the subsequent Fmoc- or Boc-protected amino acids (Leucine, Glycine (B1666218), Phenylalanine, Phenylalanine, and Ornithine with appropriate side-chain protection).

Cleavage of the completed peptide from the resin and removal of protecting groups.

Purification of the crude peptide.

Design and Chemical Synthesis of Analogues with Targeted Amino Acid Substitutions

To investigate the structure-activity relationships of [Orn6]-SP(6-11), numerous analogs have been designed and synthesized with specific amino acid substitutions. These modifications have provided valuable insights into the roles of individual residues in receptor binding and biological activity.

Modifications at the Glutaminyl Residue

While the parent compound of this article is [Orn6]-SP(6-11), it is informative to consider modifications at the original glutaminyl residue at position 6 of SP(6-11) to understand the significance of the ornithine substitution. A series of analogs of the C-terminal hexapeptide of substance P with modifications at the glutaminyl residue have been synthesized. researchgate.net Generally, the removal of the carboxamide group at this position has a minor effect on activity in the rat colon but decreases activity in the guinea pig ileum. researchgate.net The ornithine analog, however, maintains activity in both preparations, making it a useful tool for further studies. researchgate.net The introduction of a β-D-glucopyranosyl moiety at the sixth position of [Glu6]SP6-11 did not significantly alter the in vitro activity of the parent hexapeptide. researchgate.net

Modifications at the Methioninyl Residue

The methioninyl residue at position 11 has been a key target for modification in [Orn6]-SP(6-11) analogs. Replacing the SCH3 group of the Met11 side chain with various functional groups has been explored to understand its contribution to biological activity. researchgate.netnih.gov

Substitutions with basic (e.g., Lys), acidic (e.g., Glu), or neutral (e.g., Gln) residues at position 11 have generally led to a significant decrease in biological activity. researchgate.net However, replacement of the SCH3 group with a COOR group (where R can be methyl, ethyl, n-propyl, n-butyl, or cyclohexyl) resulted in analogs that are full agonists at NK-1 and NK-2 receptors but have low agonist activity at NK-3 receptors. nih.govresearchgate.net

Interestingly, when the SCH3 group is replaced by a γ-t-butyl glutamate (B1630785), the resulting analog is a full agonist at all three receptor types and is more active than the parent hexapeptide at NK-1 receptors. nih.govresearchgate.net This suggests that for NK-1 receptor activity, methionine can be replaced by γ-t-butyl glutamate without loss of activity. nih.gov Further modifications, such as replacing the Met11-NH2 residue with α,γ-dimethyl, α,γ-dibenzyl, and α,γ-di-tert-butyl esters of glutamic acid, have also been synthesized and studied. chemsrc.comresearchgate.net The dibenzyl and di-tert-butyl analogues were found to be potent antagonists at the NK-1 receptor. researchgate.net

| Modification at Met11 in [Orn6]-SP(6-11) | Observed Activity | Reference |

|---|---|---|

| Substitution with Lys, Gln, or Glu | Marked reduction in biological activity | researchgate.net |

| Replacement of SCH3 with COOR (R=methyl, ethyl, n-propyl, n-butyl, cyclohexyl) | Full agonists at NK-1 and NK-2 receptors, low agonist activity at NK-3 receptors | nih.govresearchgate.net |

| Replacement of SCH3 with γ-t-butyl glutamate | Full agonist at NK-1, NK-2, and NK-3 receptors; more active than parent hexapeptide at NK-1 receptors | nih.govresearchgate.net |

| Replacement of Met11-NH2 with α,γ-dibenzyl or α,γ-di-tert-butyl esters of glutamic acid | Potent antagonists at the NK-1 receptor | researchgate.net |

Incorporation of Non-Standard Amino Acids (e.g., Ornithine, D-amino acids)

The incorporation of non-standard amino acids is a powerful strategy to enhance peptide stability and modulate biological activity. researchgate.netnih.gov The primary example in this context is the substitution of glutamine with ornithine at position 6. researchgate.netoup.com Other non-standard amino acids like D-amino acids have also been incorporated into Substance P analogs to create antagonists or to increase resistance to enzymatic degradation. researchgate.netthegoodscentscompany.com For instance, the insertion of a D-amino acid at the N-terminus and an aminoalcohol at the C-terminus of an octapeptide analog conferred enhanced metabolic resistance. researchgate.net The synthesis of analogs containing other unusual amino acids such as citrulline, hydroxyproline, and norleucine has also been explored to achieve higher enzymatic stability. researchgate.net

Terminal (N- and C-terminal) Derivatizations and Their Research Implications

Modifications at the N- and C-termini of SP fragments have significant implications for their biological activity and receptor interaction. The C-terminal amidation of Substance P is crucial for its function. rndsystems.com

Research has shown that the N-terminal domain of Substance P is important for complete homologous desensitization of the NK-1 receptor, although it is not required for receptor phosphorylation. nih.gov C-terminal fragments like SP(6-11) were found to be full agonists but could not desensitize the receptor as effectively as the full-length SP. nih.gov This highlights the role of the N-terminal portion in modulating receptor signaling and downregulation.

Furthermore, modifications at the C-terminus, such as the synthesis of SP methyl ester, have been used to create selective agonists for studying receptor subtypes. researchgate.net The development of radiolabeled analogs, by coupling chelating agents like DOTA to the N-terminus of SP fragments, has enabled their use in targeted cancer imaging and therapy research. mdpi.com

| Terminal Modification | Research Implication | Reference |

|---|---|---|

| C-terminal Amidation | Crucial for the biological function of Substance P. | rndsystems.com |

| N-terminal Truncation (e.g., SP(6-11)) | Leads to full agonism but incomplete receptor desensitization, indicating the N-terminus's role in this process. | nih.gov |

| C-terminal Esterification (e.g., SP methyl ester) | Creation of selective agonists for receptor subtype characterization. | researchgate.net |

| N-terminal Radiolabeling (e.g., with DOTA) | Development of probes for targeted imaging and therapy in cancer research. | mdpi.com |

Advanced Purification and Analytical Techniques for Peptide Research

Following synthesis, the purification and characterization of [Orn6]-SP(6-11) and its analogs are critical steps to ensure the quality and reliability of research findings. High-performance liquid chromatography (HPLC) is the cornerstone technique for both purification and analysis. researchgate.netmdpi.com

Reverse-phase HPLC is commonly used to separate the target peptide from impurities and byproducts of the synthesis. researchgate.net The purity of the final product is then typically assessed by analytical HPLC.

Mass spectrometry is another indispensable tool for confirming the molecular weight of the synthesized peptides, ensuring that the correct sequence has been assembled.

Amino acid analysis is employed to verify the amino acid composition of the synthesized peptides, providing further confirmation of their identity. researchgate.net For radiolabeled analogs, techniques like thin-layer chromatography (TLC) and HPLC are used to assess radiochemical purity and stability. mdpi.com

More advanced analytical techniques are also employed to study the interaction of these peptides with their receptors. For instance, cryo-electron microscopy (cryo-EM) has been used to visualize the binding of SP and its fragments to the NK-1 receptor, providing detailed structural insights into their interaction. biorxiv.org

Neurokinin Receptor Interactions and Specificity of Orn6 Substance P 6 11

Binding Affinity and Selectivity Profiles at Neurokinin 1, 2, and 3 Receptors (NK1R, NK2R, NK3R)

Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are neuropeptides that mediate their effects through three primary G protein-coupled receptors (GPCRs): NK1R, NK2R, and NK3R. nih.govmdpi.commdpi.com These receptors belong to the rhodopsin-like GPCR family and exhibit preferential binding for specific tachykinins; SP for NK1R, NKA for NK2R, and NKB for NK3R. nih.govmdpi.comnih.govjneurology.com While there is a degree of cross-reactivity, the C-terminal region of SP, specifically the fragment from Phe7 to Met11, is crucial for its affinity to the NK1R. nih.govmdpi.com

Studies on various SP analogues have demonstrated that modifications can alter their binding profiles. For instance, the SP analogue [Pro9]SP shows selectivity for the NK1 receptor. nih.gov Another analogue, DOTA-[Thi8,Met(O2)11]SP, not only maintains high potency at the NK1R, comparable to native SP, but also exhibits increased selectivity. mdpi.com This analogue showed no significant activation of NK2R, NK3R, or another related receptor, MRGPRX2, even at high concentrations. mdpi.com The oxidation of methionine at position 11 to a sulfone has been shown to enhance NK1R selectivity. mdpi.com

In contrast, antagonists like Spantide I display a clear preference for NK1R over NK2R, with Ki values of 230 nM and 8150 nM, respectively. glpbio.com Similarly, the non-peptide antagonist L-703,606 oxalate (B1200264) is a potent and selective inhibitor of the NK1 receptor. jneurology.commedchemexpress.com

| Compound | Receptor | Affinity (Ki/Kd) | Notes | Source |

|---|---|---|---|---|

| Septide (B1681630) | NK1R | Kd = 0.55 nM | Potent agonist | medchemexpress.commedchemexpress.com |

| Spantide I | NK1R | Ki = 230 nM | Antagonist | glpbio.com |

| Spantide I | NK2R | Ki = 8150 nM | Antagonist | glpbio.com |

| EUC-001 | NK1R | Ki = 5.75 x 10-10 M | High affinity antagonist | mdpi.com |

| EUC-001 | NK2R/NK3R | Significantly less affinity | Antagonist | mdpi.com |

| FK888 | NK1R | Ki = 0.69 nM | Antagonist | medchemexpress.com |

The functional activity of [Orn6]-Substance P (6-11) and related peptides is characterized by their ability to either stimulate (agonism) or block (antagonism) receptor-mediated signaling pathways. Upon activation, the NK1R, coupled to Gαq-protein, stimulates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and an increase in intracellular calcium. glpbio.commedchemexpress.com

Septide, a C-terminal hexapeptide analogue of SP, acts as a potent functional agonist at the NK1 receptor, inducing inositol phosphate (B84403) accumulation with an EC50 value of 5 ± 2 nM, similar to SP's EC50 of 0.05 ± 0.02 nM. nih.gov Despite its functional potency, septide is a weak competitor for [3H]SP binding, suggesting it may act at a different site on the NK1R. nih.gov Another potent and selective NK1R agonist is GR-73632, which has been shown to be approximately 200-fold more potent than SP in inducing behavioral responses in mice. medkoo.comnih.gov

Conversely, compounds like Sendide ([Tyr6,D-Phe7,D-His9]-substance P(6-11)) act as selective and potent antagonists of the NK1 receptor, competitively inhibiting SP-induced effects. nih.gov

The selectivity and potency of SP analogues are critical determinants of their pharmacological profiles. Substance P (6-11) itself binds to the NK1 tachykinin receptor and can stimulate the formation of [3H]-inositol monophosphate with an EC50 of 4 nM in the rat urinary bladder. medchemexpress.com

Cryo-electron microscopy studies have revealed that while SP is a potent activator of both Gq and Gs signaling pathways downstream of NK1R, N-terminally truncated SP analogs like SP(6-11) are weaker agonists for Gs signaling. biorxiv.org Both SP and SP(6-11) produce equally potent and efficacious calcium and IP signaling responses, indicating potent Gq signaling. biorxiv.org This suggests that the N-terminal portion of SP is crucial for potent Gs signaling but not for Gq signaling. biorxiv.orgnih.gov

| Agonist | Assay | Potency (EC50) | Source |

|---|---|---|---|

| Substance P | Inositol Phosphate Accumulation | 0.05 ± 0.02 nM | nih.gov |

| Septide | Inositol Phosphate Accumulation | 5 ± 2 nM | nih.gov |

| Substance P (6-11) | [3H]-Inositol Monophosphate Formation | 4 nM | medchemexpress.com |

Molecular Recognition Mechanisms of [Orn6]-Substance P (6-11) with NK1R

The interaction between SP and the NK1R is a complex process involving multiple contact points. nih.gov The C-terminus of SP binds deep within a 7TM pocket of the NK1R, while the N-terminus interacts with the extracellular loop 2 (ECL2) and the N-terminus of the receptor. biorxiv.orgnih.gov The amidated C-terminus of SP forms a critical hydrogen-bonding network with several residues in the NK1R, including N85, N89, H108, and Y287. biorxiv.org

Cryo-EM structures of the active NK1R bound to SP or the Gq-biased peptide SP(6-11) have provided significant insights into the structural dynamics of these complexes. biorxiv.orgnih.gov The interactions between the N-terminal portion of SP and the extracellular loops of the NK1R are essential for potent Gs signaling. biorxiv.org These superficial contacts are thought to restrict the flexibility of SP deep within the receptor pocket. biorxiv.orgnih.gov In contrast, SP(6-11), which lacks these N-terminal interactions, is more dynamic when bound to the NK1R. biorxiv.orgnih.gov This difference in dynamics likely underlies the Gq-biased signaling observed with truncated SP analogues. biorxiv.orgnih.gov

Interactions with Other G Protein-Coupled Receptors (GPCRs), including Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2)

In addition to the classical neurokinin receptors, Substance P can also activate other GPCRs. A notable example is the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is predominantly expressed on mast cells. nih.govmdpi.com SP is a potent ligand for MRGPRX2 and its activation can trigger mast cell degranulation and the release of inflammatory mediators. nih.govmdpi.comfrontiersin.orgresearchgate.net

SP acts as a balanced agonist for MRGPRX2, meaning it activates both G protein-dependent signaling and β-arrestin recruitment, which leads to receptor internalization and desensitization. mdpi.com The interaction of SP with MRGPRX2 is considered a significant pathway for its pro-inflammatory effects, potentially independent of NK1R activation in some contexts. nih.gov There are notable differences in agonist affinities between the human MRGPRX2 and its mouse ortholog, MrgprB2, with SP activating MRGPRX2 with an EC50 of 152 nM, while its EC50 for MrgprB2 is much higher at 54 µM. mdpi.com

Some NK1R antagonists have been found to also interact with MRGPRX2. For instance, the tripeptide NK-1R antagonist QWF can inhibit the binding of SP to human MRGPRX2 and its mouse orthologs, and it also suppresses mast cell degranulation induced by MRGPRX2 activation. jci.org

Structure Activity Relationship Sar Studies of Orn6 Substance P 6 11 and Its Analogues

Elucidation of Key Residues for Receptor Binding and Activation

The C-terminal region of Substance P, specifically the hexapeptide fragment SP(6-11), is crucial for its interaction with neurokinin receptors. nih.govbiorxiv.org Cryo-electron microscopy studies have shown that residues 6-11 of Substance P bind within a deeply buried pocket of the NK1 receptor. nih.govbiorxiv.org The amino acid sequence of this fragment is Phe-Phe-Gly-Leu-Met-NH₂.

Modifications at various positions within this hexapeptide have revealed the importance of each residue. The aromatic rings of the two consecutive Phenylalanine (Phe) residues at positions 7 and 8 are critical for receptor binding. The Glycine (B1666218) (Gly) at position 9 is thought to provide conformational flexibility, which is important for the peptide to adopt the correct orientation within the receptor binding pocket. The Leucine (Leu) at position 10 and the Methionine (Met) at position 11 also play significant roles in receptor interaction and activation. termedia.pl

In analogues of [Orn⁶]-SP(6-11), where the original Glutamine (Gln) at position 6 is replaced by Ornithine (Orn), further modifications have shed light on the specific requirements for activity at different NK receptor subtypes (NK-1, NK-2, and NK-3). For instance, substitution at the Met¹¹ residue has been a key area of investigation. Replacing the methionine side chain with various functional groups has demonstrated that charged groups at this position significantly reduce biological activity. nih.gov

Influence of Amino Acid Side Chain Properties (e.g., Lipophilicity) on Biological Activity

The physicochemical properties of the amino acid side chains within the C-terminal hexapeptide of Substance P are a major determinant of its biological activity. researchgate.net Lipophilicity, in particular, has been shown to be a critical factor.

Studies involving the modification of the Met¹¹ residue in [Orn⁶]-SP(6-11) have provided clear evidence for the role of side-chain properties. When the SCH₃ group of the Met¹¹ side chain is replaced by charged groups like (CH₂)₂NH₂, COOH, or CONH₂, a marked reduction in biological activity is observed. nih.gov This suggests that a neutral and potentially lipophilic side chain at this position is preferred for efficient receptor interaction.

Further supporting this, the replacement of Met¹¹ with a glutamate (B1630785) benzyl (B1604629) ester analogue resulted in only a slight reduction in activity at the guinea pig ileum (an NK-1 receptor preparation) and a significant increase in activity at the rat colon (an NK-2 receptor preparation). nih.gov The benzyl group increases the lipophilicity of the side chain, which appears to be favorable for activity, particularly at NK-2 receptors. Similarly, substituting the SCH₃ group with a t-butyl ester group leads to a full agonist that is more active than the parent hexapeptide at NK-1 receptors. nih.gov This highlights that increasing the bulk and lipophilicity at this position can enhance agonist potency.

Conversely, replacing the SCH₃ group with other less lipophilic gamma-alkyl esters of glutamic acid (such as methyl, ethyl, n-propyl, n-butyl, or cyclohexyl esters) results in analogues that are full agonists at NK-1 and NK-2 receptors but have diminished activity at NK-3 receptors. nih.gov This indicates that the optimal lipophilicity for receptor activation varies between the different neurokinin receptor subtypes.

Conformational Requirements for Neurokinin Receptor Agonism and Antagonism

The three-dimensional conformation of Substance P fragments is a critical determinant of whether they act as agonists (activating the receptor) or antagonists (blocking the receptor). The flexibility of the peptide backbone, influenced by specific amino acid residues, allows it to adopt different conformations, which in turn dictates its interaction with the neurokinin receptors.

For agonism, a specific active conformation is required to induce the conformational changes in the receptor that lead to signal transduction. The C-terminal hexapeptide of SP is believed to adopt a specific turn-like structure when bound to the receptor. The glycine residue at position 9 is thought to be crucial for allowing the necessary conformational flexibility for the peptide to fit into the binding pocket and activate the receptor.

The development of antagonists has often involved introducing conformational constraints into the peptide sequence. This can be achieved by substituting L-amino acids with D-amino acids or by incorporating cyclic structures. These modifications restrict the conformational freedom of the peptide, forcing it into a conformation that allows it to bind to the receptor but prevents it from inducing the conformational change required for activation.

For example, the introduction of D-amino acids, such as in the antagonist [Arg⁶, D-Trp⁷,⁹, Me-Phe⁸]substance P-(6-11), locks the peptide into an inactive conformation that can still occupy the receptor binding site, thereby blocking the binding of the endogenous agonist, Substance P. researchgate.net Furthermore, modifications at the Met¹¹ residue of [Orn⁶]-SP(6-11) have shown that it is possible to induce antagonism without the use of D-amino acids. The replacement of the Met¹¹-NH₂ residue with dibenzyl or di-tert-butyl esters of glutamic acid results in potent antagonists at the NK-1 receptor type. researchgate.net This suggests that bulky, conformationally restricting groups at the C-terminus can prevent the peptide from adopting the active conformation required for receptor activation.

Contributions of the C-Terminal Hexapeptide Sequence to Biological Function

The C-terminal hexapeptide sequence, Phe-Phe-Gly-Leu-Met-NH₂, is widely recognized as the pharmacophore of Substance P, meaning it is the minimal structural unit required for its biological activity. termedia.pl This hexapeptide is responsible for the majority of the biological effects attributed to the full-length Substance P molecule, including its actions on smooth muscles and its potent central pressor effects. jneurosci.org

The C-terminal amide group is also essential for high-affinity binding and agonist activity. The sequence is highly conserved among tachykinins, with the general structure Phe-X-Gly-Leu-Met-NH₂, where X is an aromatic or aliphatic residue, defining this family of peptides. jneurosci.org

Studies on various fragments of Substance P have confirmed the primary importance of the C-terminal region. While the N-terminal portion of Substance P can modulate receptor selectivity and potency, the C-terminal hexapeptide is indispensable for receptor activation. nih.govbiorxiv.org For instance, the fragment SP(6-11) can elicit biological responses, such as the depolarization of motoneurons and a hypotensive effect, on its own. medchemexpress.com

Furthermore, research on chimeric molecules, where the C-terminal tachykinin fragments are combined with other pharmacophores, underscores the independent functionality of this hexapeptide sequence. termedia.pl The consistent overexpression of the NK-1 receptor, the primary target of Substance P, in various tumor cells has led to the investigation of radiolabeled analogues of SP fragments, including the hexapeptide, as potential tools for cancer diagnosis and therapy. mdpi.com

Intracellular Signaling Pathways and Mechanisms Triggered by Orn6 Substance P 6 11

Activation of G Protein-Coupled Signaling Cascades

[Orn6]-Substance P (6-11), a C-terminal hexapeptide amide of Substance P, interacts with the NK-1 tachykinin receptor, a G protein-coupled receptor (GPCR). medchemexpress.commdpi.com This interaction triggers the activation of heterotrimeric G proteins, leading to the generation of second messengers and the initiation of downstream signaling cascades.

A primary signaling pathway activated by [Orn6]-Substance P (6-11) involves the Gq family of G proteins. nih.govescholarship.org Upon receptor binding, the activated Gq protein stimulates phospholipase C (PLC). nih.govmdpi.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comwikipedia.orgnih.gov

IP3 is a soluble molecule that diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, which functions as a calcium channel. mdpi.comwikipedia.org This binding event triggers the release of stored calcium (Ca2+) into the cytosol. nih.govmdpi.com The resulting increase in intracellular calcium concentration is a critical signaling event that can activate a variety of downstream processes. nih.govwikipedia.org

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). Activated PKC then phosphorylates a range of target proteins, leading to diverse cellular responses.

Studies have demonstrated that Substance P (6-11) stimulates the formation of [3H]-inositol monophosphate ([3H]-IP1), a stable metabolite of IP3, in the rat urinary bladder with a high potency, indicating robust activation of the PLC pathway. medchemexpress.com The generation of IP3 and the subsequent mobilization of intracellular calcium are key mechanisms by which [Orn6]-Substance P (6-11) exerts its physiological effects. nih.govnih.gov

In addition to the Gq/PLC pathway, the NK-1R can also couple to the Gs family of G proteins, leading to the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govescholarship.org Activation of Gs stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. nih.gov cAMP then acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors.

Research indicates that while the full-length Substance P can potently activate both Gq and Gs signaling, the C-terminal fragment SP(6-11) shows a preference for the Gq pathway. nih.govescholarship.org Although SP(6-11) can induce cAMP accumulation, its potency for Gs signaling is lower compared to its potent activation of the Gq pathway, as measured by calcium release and IP1 accumulation. nih.gov This suggests a degree of biased agonism, where the ligand preferentially activates one signaling pathway over another.

The ability of [Orn6]-Substance P (6-11) and related peptides to differentially activate G protein signaling pathways is a phenomenon known as biased agonism. nih.govescholarship.orgnih.gov This means that the ligand can stabilize specific conformations of the receptor that favor coupling to a particular G protein, leading to a distinct downstream cellular response. nih.gov

Cryo-electron microscopy studies have revealed that interactions between the N-terminal region of full-length Substance P and the extracellular loops of the NK-1R are crucial for potent Gs signaling. nih.govescholarship.org Since SP(6-11) lacks this N-terminal portion, it exhibits a bias towards Gq signaling. nih.govescholarship.org This differential coupling allows for a more nuanced regulation of cellular activity, where different aspects of the Substance P response can be selectively activated.

For instance, certain Substance P analogues have been shown to act as biased agonists, blocking proliferative signals mediated by Ca2+ mobilization (a Gq-mediated event) while simultaneously stimulating pro-apoptotic pathways. nih.gov This selective activation of signaling pathways highlights the potential for developing biased agonists as therapeutic agents that can target specific cellular responses. nih.gov

Table 1: G Protein Signaling Activated by Substance P Fragments

| Ligand | G Protein Pathway Preference | Downstream Effectors | Reference |

| Substance P (full-length) | Gq and Gs | PLC, Adenylyl Cyclase | nih.govescholarship.org |

| [Orn6]-Substance P (6-11) | Gq-biased | PLC | nih.govescholarship.org |

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: ERK1/2 and p38 MAPK

The activation of the NK-1R by Substance P and its analogues, including [Orn6]-Substance P (6-11), also leads to the stimulation of mitogen-activated protein kinase (MAPK) cascades. aginganddisease.orgfrontiersin.org These pathways are crucial for regulating a wide range of cellular processes, including cell growth, differentiation, and stress responses. plos.orgnih.gov Two of the key MAPK pathways involved are the extracellular signal-regulated kinase 1/2 (ERK1/2) and the p38 MAPK pathways.

Substance P has been shown to induce the phosphorylation and activation of ERK1/2 in various cell types. aginganddisease.orgplos.org This activation is often mediated through the Gq/PLC/PKC pathway. In some instances, transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), can also contribute to ERK1/2 activation. plos.org Activated ERK1/2 can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that can promote cell proliferation. aginganddisease.orgplos.org

The p38 MAPK pathway is typically activated by cellular stress and inflammatory cytokines. ijbs.comwikipathways.org Substance P can also activate the p38 MAPK pathway, which is involved in inflammatory responses and apoptosis. frontiersin.orgnih.gov The activation of both ERK1/2 and p38 MAPK by Substance P suggests a complex role in cell fate decisions, where the balance between these two pathways can determine whether a cell proliferates or undergoes apoptosis. nih.govnih.gov Certain Substance P analogues have been observed to cause a sustained activation of ERK, which, in some contexts, leads to apoptosis rather than proliferation. nih.gov

Table 2: MAPK Pathways Activated by Substance P

| MAPK Pathway | Key Functions | Activation by Substance P | Reference |

| ERK1/2 | Cell proliferation, differentiation | Yes | aginganddisease.orgplos.org |

| p38 MAPK | Stress response, inflammation, apoptosis | Yes | frontiersin.orgnih.gov |

Control of Nuclear Factor-κB (NF-κB) Activity

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating immune and inflammatory responses, cell survival, and proliferation. wikipedia.orgfrontiersin.orgnih.gov The activity of NF-κB is tightly controlled, and its dysregulation is associated with various diseases, including cancer and inflammatory disorders. wikipedia.org

Substance P, acting through the NK-1R, is a potent activator of NF-κB. frontiersin.orgnih.gov The signaling cascade leading to NF-κB activation often involves the MAPK pathways. nih.gov Specifically, the activation of ERK1/2 and p38 MAPK can lead to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). nih.govnih.gov This releases NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes, including those for pro-inflammatory cytokines. wikipedia.orgnih.gov

Studies have shown that Substance P enhances NF-κB transactivation and the production of chemokines in macrophages, and this effect is mediated by the ERK1/2 and p38 MAPK signaling pathways. nih.gov This highlights the role of Substance P in modulating inflammatory processes through the activation of the NF-κB signaling axis. frontiersin.orgfrontiersin.org

Receptor Internalization, Desensitization, and Downstream Signaling Events

Prolonged or repeated exposure to an agonist like [Orn6]-Substance P (6-11) can lead to receptor desensitization, a process that attenuates the cellular response to the stimulus. nih.gov This is a crucial feedback mechanism to prevent overstimulation of signaling pathways.

Upon agonist binding, the NK-1R is phosphorylated by G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC). frontiersin.org This phosphorylation promotes the binding of β-arrestins to the receptor. The binding of β-arrestins has two main consequences: it uncouples the receptor from the G protein, thereby inhibiting further G protein activation (desensitization), and it targets the receptor for internalization into endosomes.

Interestingly, research has shown that while C-terminal fragments of Substance P, such as SP(6-11), are full agonists in terms of receptor phosphorylation, they cause significantly less maximal desensitization of the NK-1R compared to the full-length Substance P. nih.gov This suggests that the N-terminal domain of Substance P is required for complete homologous desensitization of the receptor. nih.gov

Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface, leading to resensitization, or it can be targeted for degradation in lysosomes, resulting in receptor downregulation. The internalized receptor-β-arrestin complex can also serve as a scaffold for the activation of other signaling pathways, including the MAPK cascade, contributing to a second wave of signaling from an intracellular compartment.

Biological Activities and Preclinical Investigations of Orn6 Substance P 6 11

In Vitro Functional Assays using Isolated Tissues and Cell Lines

Smooth Muscle Contraction in Isolated Organ Preparations (e.g., Guinea Pig Ileum, Rat Urinary Bladder, Colon, Portal Vein)

The C-terminal hexapeptide of Substance P, [Orn⁶]-Substance P (6-11), has been a subject of investigation to understand its biological activity, particularly its effects on smooth muscle contraction. In isolated organ preparations, this compound has demonstrated notable effects.

In the guinea pig ileum , which is a classic model for studying tachykinin receptors, [Orn⁶]-Substance P (6-11) has been shown to be a potent contractile agent. The guinea pig ileum possesses both NK-1 and NK-3 tachykinin receptors. researchgate.net Studies have indicated that while some substance P analogues show low affinity for NK-1 binding sites, they can still potently contract the guinea pig ileum. researchgate.net The contractile action of substance P and its analogues in the guinea pig ileum longitudinal smooth muscle is a complex process. While a decrease in membrane potassium permeability has been proposed as a mechanism, re-evaluation of this hypothesis has cast some doubt on the original evidence. nih.gov

In the rat urinary bladder , Substance P and its fragments have been shown to induce contractions. medchemexpress.comnih.gov Specifically, Substance P (6-11) stimulates the formation of [3H]-inositol monophosphate ([3H]-IP1) with an EC50 value of 4 nM in the rat urinary bladder, indicating its interaction with tachykinin receptors coupled to phospholipase C. medchemexpress.com The contractile response in the guinea-pig urinary bladder induced by substance P is complex, involving both direct action on smooth muscle and indirect action via the release of acetylcholine (B1216132) from nerve terminals. nih.gov

The rat portal vein is another tissue used to characterize tachykinin receptor activity. It is one of the preparations, along with the guinea pig ileum, used in assays for NK-3 receptors. researchgate.net

The table below summarizes the observed effects of [Orn⁶]-Substance P (6-11) and related compounds on smooth muscle preparations.

| Preparation | Species | Observed Effect | Receptor(s) Implicated |

| Ileum | Guinea Pig | Contraction | NK-1, NK-3 researchgate.net |

| Urinary Bladder | Rat | Contraction, [3H]-IP1 formation | NK-1 medchemexpress.com |

| Urinary Bladder | Guinea Pig | Contraction (direct and via ACh release) | Tachykinin receptors nih.gov |

| Portal Vein | Rat | Used in NK-3 receptor assays | NK-3 researchgate.net |

Regulation of Hormone Secretion from Endocrine Cells (e.g., Pancreatic Islets)

The influence of [Orn⁶]-Substance P (6-11) extends to the regulation of hormone secretion, particularly from pancreatic islets, with effects that exhibit species-specific differences.

In the rat pancreas , both Substance P and its C-terminal hexapeptide fragment, SP-(6-11), inhibit the secretion of insulin (B600854) and glucagon (B607659) in a dose-dependent manner. medchemexpress.comnih.gov The inhibitory effect on insulin secretion was observed in a concentration range of 0.1-10 nM. nih.gov Glucagon secretion was also inhibited, though at a slightly higher minimal dose of 10 nM. nih.gov No significant impact on somatostatin (B550006) secretion was noted in rats. nih.gov

Conversely, in the canine pancreas , Substance P and SP-(6-11) potentiate the release of insulin, glucagon, and somatostatin. medchemexpress.comnih.gov This highlights a significant species-dependent difference in the action of these peptides on pancreatic hormone secretion. nih.gov

Furthermore, neuropeptides like Substance P are linked to the development of diabetes. frontiersin.org Substance P is known to mediate insulin secretion and plays a role in the development of type 1 diabetes. frontiersin.org It has been shown that a reduction in the release of Substance P can initiate an immune stress response in islet β-cells, leading to inflammation. frontiersin.org

The following table details the species-specific effects of Substance P (6-11) on pancreatic hormone secretion.

| Species | Hormone | Effect of Substance P (6-11) |

| Rat | Insulin | Inhibition medchemexpress.comnih.gov |

| Glucagon | Inhibition medchemexpress.comnih.gov | |

| Somatostatin | No significant effect nih.gov | |

| Canine | Insulin | Potentiation medchemexpress.comnih.gov |

| Glucagon | Potentiation medchemexpress.comnih.gov | |

| Somatostatin | Potentiation medchemexpress.comnih.gov |

Cellular Responses in Immune Cells and Glial Cells (e.g., Mast Cell Degranulation, Cytokine Release)

[Orn⁶]-Substance P (6-11) and its parent molecule, Substance P, are significant modulators of immune and glial cell responses, playing a crucial role in neuro-immune communication.

Mast Cell Degranulation: Substance P is a well-established trigger for mast cell degranulation. nih.govnih.gov This activation can occur through the canonical neurokinin-1 receptor (NK-1R) and also via the Mas-related G protein-coupled receptor X2 (MRGPRX2) on human mast cells. nih.govnih.gov The N-terminus of Substance P is particularly important for MRGPRX2 activation. nih.gov In vitro studies on cardiac mast cells have shown that Substance P induces a concentration-dependent release of histamine, which is preventable by an NK-1R blockade. nih.gov

Cytokine Release: The activation of mast cells by Substance P leads to the release of a variety of pro-inflammatory cytokines and chemokines. pitt.edu This release is a key component of neurogenic inflammation. pitt.edu In human mast cells, Substance P activation via MRGPRX2 results in the release of multiple pro-inflammatory cytokines and chemokines. pitt.edu Studies have also shown that Substance P can induce the production of pro-inflammatory mediators like PGE2, thromboxane, and the cytokines IL-1, IL-6, and TNF from stimulated cells. researchgate.net In the context of the central nervous system, Substance P treatment of a human cerebral microvascular endothelial cell line stimulated the phosphorylation of extracellular signal-regulated kinase (Erk2), although this was not associated with changes in IL-6 or IL-8 expression. nih.gov

Glial Cell Responses: While direct studies on [Orn⁶]-Substance P (6-11) and glial cells are less common, the broader effects of Substance P suggest a role in modulating glial activity. Substance P is involved in neuroinflammation, a process in which glial cells are key participants. aginganddisease.org

The table below summarizes the cellular responses to Substance P in immune cells.

| Cell Type | Response | Receptor(s) Implicated |

| Mast Cells | Degranulation, Histamine Release nih.govnih.govnih.gov | NK-1R, MRGPRX2 nih.govnih.gov |

| Cytokine and Chemokine Release pitt.edu | MRGPRX2 pitt.edu | |

| Immune Cells (general) | Pro-inflammatory mediator release (PGE2, thromboxane, IL-1, IL-6, TNF) researchgate.net | Tachykinin receptors |

In Vivo Studies in Preclinical Animal Models

Assessment of Inflammatory Processes and Neurogenic Inflammation

In vivo studies in animal models have been instrumental in elucidating the role of Substance P and its analogues in inflammatory processes, particularly neurogenic inflammation.

Neurogenic Inflammation: This type of inflammation is characterized by plasma leakage from postcapillary venules, a process largely mediated by Substance P acting on NK-1 receptors on endothelial cells. nih.gov Animal models, particularly in rats and guinea pigs, have shown that activation of sensory nerves leads to the release of Substance P, causing this plasma extravasation. nih.gov This response is a key feature of inflammation in various tissues, including the skin and respiratory tract. nih.gov In a rat fracture model of complex regional pain syndrome, electrical stimulation of the sciatic nerve induced mast cell degranulation and nociceptive responses, which were blocked by an NK-1 antagonist, demonstrating the critical role of Substance P signaling. nih.gov

Inflammatory Cell Recruitment: Substance P facilitates the recruitment of innate immune cells to sites of injury. pitt.edu It can act as a mediator of crosstalk between the nervous and immune systems. nih.gov For instance, Substance P released from neurons can activate mast cells, which in turn release mediators that recruit other immune cells, perpetuating the inflammatory cascade. nih.govpitt.edu In response to noxious stimuli, Substance P is produced by neurons and initiates inflammation. researchgate.net

Cytokine Involvement: The pro-inflammatory effects of Substance P are also mediated by the release of various cytokines. It can induce the release of IL-1 and TNFα from macrophages and neutrophils. frontiersin.orgfrontiersin.org The interaction of Substance P with its receptors can activate signaling pathways like NF-κB, leading to the production of pro-inflammatory molecules. aginganddisease.orgmdpi.com

The following table provides an overview of the in vivo inflammatory effects of Substance P.

| Animal Model | Inflammatory Process | Key Findings |

| Rat, Guinea Pig | Neurogenic Inflammation (Plasma Extravasation) | Substance P release from sensory nerves causes plasma leakage via NK-1 receptors on endothelial cells. nih.gov |

| Rat | Fracture Model (CRPS) | Substance P signaling mediates mast cell degranulation and nociceptive sensitization. nih.gov |

| General | Immune Cell Recruitment | Substance P promotes the migration of innate immune cells to injured areas. pitt.edu |

| General | Cytokine Release | Induces release of pro-inflammatory cytokines like IL-1 and TNFα. frontiersin.orgfrontiersin.org |

Role in Tissue Regeneration and Wound Healing Models

Substance P and its fragments have demonstrated a significant role in promoting tissue regeneration and wound healing in various preclinical animal models.

Wound Closure and Re-epithelialization: Exogenous application of Substance P has been shown to enhance skin wound healing. mdpi.com In a mouse model with full-thickness excisional wounds, a single topical application of Substance P resulted in improved wound closure and re-epithelialization in both male and female mice. mdpi.com This is, in part, due to its ability to stimulate the proliferation and migration of keratinocytes and fibroblasts, which are crucial for repairing and regenerating wounded tissue. frontiersin.orgfrontiersin.org

Angiogenesis and Stromal Maturation: Substance P contributes to the healing process by promoting angiogenesis, the formation of new blood vessels. wikipedia.org It may achieve this by modulating the levels of growth factors such as transforming growth factor-β1 (TGF-β1) and vascular endothelial growth factor (VEGF). mdpi.com Furthermore, Substance P aids in stromal maturation, another critical aspect of tissue repair. mdpi.com

Inflammatory Phase of Healing: The role of Substance P in the initial inflammatory phase of wound healing is also important. By activating immune cells like mast cells and macrophages, it facilitates the release of inflammatory mediators that are necessary to initiate the healing cascade. frontiersin.orgfrontiersin.org This initial inflammatory response is critical for clearing debris and setting the stage for tissue repair. nih.gov

Nerve-Dependent Healing: The presence of sensory nerves that release neuropeptides like Substance P is critical for efficient wound healing. taylorandfrancis.com In denervated skin models, wound healing is impaired, and this has been attributed to reduced levels of Substance P. taylorandfrancis.com

The table below summarizes the key findings regarding the role of Substance P in wound healing models.

| Healing Process | Effect of Substance P | Mechanism |

| Wound Closure | Enhanced | Increased proliferation and migration of keratinocytes and fibroblasts. frontiersin.orgfrontiersin.orgmdpi.com |

| Re-epithelialization | Promoted | Stimulation of keratinocyte growth and migration. frontiersin.orgmdpi.com |

| Angiogenesis | Promoted | Modulation of growth factors like VEGF and TGF-β1. mdpi.com |

| Inflammation | Modulated | Activation of immune cells and release of inflammatory mediators. frontiersin.orgfrontiersin.org |

Studies in Specific Disease Models (e.g., Colitis, Cancer)

Preclinical research has explored the effects of Substance P (SP) and its analogs in various disease models, including colitis and cancer. In the context of intestinal inflammation, SP and its primary receptor, the neurokinin-1 receptor (NK-1R), are implicated in both the inflammatory and healing phases of colitis. nih.govnih.gov Studies using animal models of chronic colitis induced by trinitrobenzenesulfonic acid (TNBS) have shown that the absence or antagonism of NK-1R leads to reduced colonic fibrosis, fibroblast accumulation, and expression of fibrogenic factors. nih.gov This suggests that the SP/NK-1R pathway contributes to the development of intestinal fibrosis associated with chronic inflammation. nih.gov Specifically, SP can directly stimulate the migration of human colonic fibroblasts and, in conjunction with other growth factors, enhance collagen synthesis. nih.gov

Conversely, other studies indicate a protective role for SP in colitis. Administration of exogenous SP in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice was found to ameliorate clinical symptoms, improve intestinal barrier function, and suppress the inflammatory response. nih.gov This protective effect is linked to the suppression of inflammation and ferroptosis through the cGAS-STING signaling pathway. nih.gov

In oncology, research has focused on SP analogs as potential anti-cancer agents, particularly in neuroendocrine tumors like small cell lung cancer (SCLC). nih.govnih.gov The analog [Arg6, D-Trp7,9, NmePhe8]-substance P (6-11), also known as Antagonist G, has been shown to inhibit the growth of SCLC cells. nih.gov Its mechanism of action involves inducing the generation of reactive oxygen species (ROS), which leads to the activation of the c-jun-N-terminal kinase (JNK) pathway and subsequent apoptosis (programmed cell death) of the cancer cells. nih.gov Furthermore, this compound has been observed to sensitize cancer cells to conventional chemotherapy agents like etoposide. nih.gov

Another line of investigation has revealed that the anti-cancer effects of [Arg6, D-Trp7,9, NmePhe8]-substance P (6-11) are also mediated through its interaction with the V1A vasopressin receptor. nih.gov It acts as a biased agonist at this receptor, leading to sustained activation of the extracellular regulated kinase (ERK) pathway, which contributes to growth arrest and apoptosis in cancer cells. nih.gov This suggests that targeting the V1A receptor with such analogs could be a viable strategy for developing new anti-cancer therapies. nih.gov

Table 1: Preclinical Studies of Substance P Analogs in Disease Models

| Compound/Target | Disease Model | Key Findings | Reference(s) |

|---|---|---|---|

| NK-1R Antagonist / NK-1R KO | TNBS-induced chronic colitis | Reduced colonic fibrosis, fibroblast accumulation, and expression of fibrogenic factors. | nih.gov |

| Substance P | DSS-induced colitis | Ameliorated clinical symptoms, improved intestinal barrier function, and suppressed inflammation and ferroptosis. | nih.gov |

| [Arg6, D-Trp7,9, NmePhe8]-substance P (6-11) (Antagonist G) | Small Cell Lung Cancer (SCLC) | Inhibited SCLC growth, induced apoptosis via ROS and JNK pathway activation, and enhanced chemosensitivity. | nih.gov |

| [Arg6, D-Trp7,9, NmePhe8]-substance P (6-11) | V1A receptor-expressing cells (Cancer model) | Acted as a biased agonist at the V1A receptor, leading to growth arrest and apoptosis. | nih.gov |

Investigations into Central Nervous System (CNS) Effects, including Anxiogenic Profiles and Pain Transmission

The role of Substance P and its fragments in the central nervous system has been a significant area of research, particularly concerning anxiety and pain. mdpi.comwikipedia.org Substance P is widely distributed in brain regions associated with fear and anxiety. mdpi.comnih.gov

Studies utilizing the elevated plus-maze test in rats, a common model for assessing anxiety-like behavior, have shown that the C-terminal fragment of Substance P, SP (6-11), exhibits anxiogenic-like effects when injected into the dorsal periaqueductal gray, a key brain region for processing fear and defense reactions. nih.gov These effects include a reduction in exploration of the open arms of the maze, which is indicative of increased anxiety. nih.gov Further research suggests that these anxiogenic actions are mediated through NK3 receptors, where SP (6-11) appears to act as an antagonist. nih.gov Interestingly, the N-terminal fragment of Substance P has been shown to produce opposite, anxiolytic-like effects. nih.gov

In the context of pain transmission, Substance P is a well-established neurotransmitter and neuromodulator. mdpi.comnih.gov It is released from the terminals of primary afferent sensory neurons in the spinal cord in response to painful stimuli. wikipedia.orgsav.sk Substance P coexists with glutamate (B1630785) in these neurons and is thought to sensitize postsynaptic neurons to the effects of glutamate, thereby facilitating the transmission of pain signals to the brain. mdpi.comnih.gov The sensory function of Substance P is linked to its ability to cause a prolonged depolarization of dorsal horn neurons, which are crucial for processing nociceptive information. sav.sk While targeting the Substance P pathway for pain relief has been a focus of drug development, the clinical success of antagonists has been limited, suggesting a complex interplay with other neuropeptides like CGRPα. elifesciences.org

Table 2: CNS Effects of Substance P (6-11) and Related Peptides

| Peptide/Fragment | CNS Effect Investigated | Animal Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| Substance P (6-11) (C-terminal) | Anxiety | Rat elevated plus-maze | Produced anxiogenic-like effects when injected into the dorsal periaqueductal gray. | nih.gov |

| Substance P (6-11) (C-terminal) | Anxiety | Rat elevated plus-maze | Anxiogenic-like actions appear to be mediated by NK3 receptors, with the fragment acting as an antagonist. | nih.gov |

| Substance P (N-terminal) | Anxiety | Rat elevated plus-maze | Produced anxiolytic-like effects, opposite to the C-terminal fragment. | nih.gov |

| Substance P | Pain Transmission | Spinal cord preparations | Acts as a key neurotransmitter, sensitizing neurons to glutamate and facilitating pain signal transmission. | mdpi.comnih.govsav.sk |

Metabolic Pathways and Enzymatic Degradation of Substance P 6 11 Peptides

Identification of Peptidases and Proteases Involved in [Orn6]-Substance P (6-11) Metabolism

While direct metabolic studies exclusively on [Orn6]-Substance P (6-11) are not extensively documented, the enzymatic degradation is expected to be carried out by the same proteases that metabolize the parent Substance P molecule and its C-terminal fragments. diva-portal.orgpancreapedia.orgpancreapedia.org The substitution of the native glutamine at position 6 with ornithine, a noncanonical amino acid, may alter the kinetics of degradation but the principal enzymatic players remain consistent. nih.gov These enzymes are broadly distributed in various tissues and plasma.

Key enzymes responsible for the breakdown of Substance P include:

Neprilysin (NEP) : Also known as neutral endopeptidase (EC 3.4.24.11), NEP is a key cell-surface metalloendopeptidase that plays a significant role in terminating the proinflammatory effects of Substance P by degrading it in the extracellular fluid. frontiersin.orgpnas.org NEP cleaves the peptide at multiple sites, typically on the amino side of hydrophobic residues such as the Gln⁶-Phe⁷, Phe⁷-Phe⁸, Phe⁸-Gly⁹, and Gly⁹-Leu¹⁰ bonds in the full SP sequence. diva-portal.orgnih.gov Its action on a hexapeptide fragment would lead to smaller, likely inactive, products. Genetic deletion or pharmacological inhibition of NEP results in increased bioavailability of Substance P and exacerbates inflammatory conditions. pnas.org

Angiotensin-Converting Enzyme (ACE) : ACE (EC 3.4.15.1) is another critical enzyme in SP metabolism, known to inactivate the peptide. pancreapedia.orgpancreapedia.org It primarily cleaves at the Phe⁷-Phe⁸ and Phe⁸-Gly⁹ bonds. diva-portal.org

Metalloendopeptidase E.C.3.4.24.15 (MP24.15) : This zinc-metalloendopeptidase, found in both soluble and membrane-bound forms, is known to degrade Substance P and other bioactive peptides. nih.govatsjournals.orgnih.gov Its activity has been identified in various tissues, including the brain and lungs. atsjournals.orgoup.com A decrease in MP24.15 activity has been correlated with an increased metabolic half-life of Substance P. nih.govoup.com

The following table summarizes the primary enzymes involved in the degradation of Substance P and its fragments.

| Enzyme | Abbreviation | Enzyme Class | Typical Cleavage Sites on Substance P |

| Neprilysin | NEP | Metalloendopeptidase | Gln⁶-Phe⁷, Phe⁷-Phe⁸, Phe⁸-Gly⁹, Gly⁹-Leu¹⁰ |

| Angiotensin-Converting Enzyme | ACE | Metalloendopeptidase | Phe⁷-Phe⁸, Phe⁸-Gly⁹ |

| Metalloendopeptidase 24.15 | MP24.15 | Metalloendopeptidase | Cleaves on the carboxyl side of hydrophobic residues |

| Dipeptidyl-Peptidase IV | DPP-IV | Serine Peptidase | Arg¹-Pro², Lys³-Pro⁴ |

Characterization of Metabolites and Their Biological Activity Profiles

The enzymatic degradation of [Orn6]-Substance P (6-11) results in the formation of smaller peptide fragments. The specific metabolites generated depend on the proteases present in the local tissue environment. The metabolism of the parent undecapeptide, Substance P, is known to produce a variety of N- and C-terminal fragments, and the biological activities of these metabolites can be distinct from the original peptide. physiology.org

For a hexapeptide like [Orn6]-SP(6-11) (Sequence: Orn-Phe-Phe-Gly-Leu-Met-NH₂), enzymatic cleavage would produce smaller C-terminal fragments. For example, cleavage by enzymes like ACE or NEP at the Phe⁷-Phe⁸ or Phe⁸-Gly⁹ equivalent bonds would generate fragments such as SP(8-11), SP(9-11), and their Orn⁶-containing precursors.

The biological activity profiles of these metabolites can be complex:

Altered Receptor Signaling : Studies on the metabolism of full-length SP have shown that its metabolites can activate different second messenger pathways compared to the parent peptide. N-terminal metabolism of SP can produce peptides that retain the ability to mobilize intracellular calcium ([Ca]i) but lose the capacity to increase cyclic AMP (cAMP). physiology.org In contrast, C-terminal metabolism typically results in the loss of both activities. physiology.org

Loss of Activity : Many smaller fragments resulting from degradation are biologically inactive. For instance, the metabolite SP(1-7)-COOH shows no significant activation of the MRGPRX2 receptor, unlike the larger SP(1-9)-COOH fragment which retains some activity. nih.gov The unmodified hexapeptide SP(6-11) has been observed to have little to no activity in certain cellular assays where the full-length SP is potent. physiology.org

Differential Activity : C-terminal fragments of SP are known to mimic some effects of the full peptide, while N-terminal fragments can sometimes have opposing effects. diva-portal.org The heptapeptide (B1575542) metabolite SP(1-7) has been shown to have antinociceptive properties, in contrast to the pronociceptive nature of the parent SP. The degradation of [Orn6]-SP(6-11) would yield C-terminal fragments whose activities would likely be attenuated or eliminated compared to the parent hexapeptide.

The table below outlines potential metabolites from [Orn6]-SP(6-11) and their inferred biological activities based on studies of native SP fragments.

| Potential Metabolite | Parent Peptide | Generating Enzyme (Example) | Inferred Biological Activity Profile |

| [Orn⁶]-SP(7-11) | [Orn⁶]-SP(6-11) | Aminopeptidase | Likely reduced or altered activity at NK1 receptors compared to the hexapeptide. |

| SP(8-11) | [Orn⁶]-SP(6-11) | ACE / NEP | Generally considered to have very low biological activity. arvojournals.org |

| SP(9-11) | [Orn⁶]-SP(6-11) | ACE / NEP | Generally considered inactive. diva-portal.org |

Strategies for Enhancing Peptide Stability in Research Applications

The inherent instability and short half-life of peptides in biological systems present significant challenges for their use in research. nih.govmdpi.com Several strategies have been developed to enhance peptide stability by making them more resistant to enzymatic degradation. researchgate.netalliedacademies.org

Structural Modifications :

Amino Acid Substitution : Replacing natural L-amino acids with their D-enantiomers or with unnatural amino acids at sites susceptible to cleavage can significantly increase resistance to proteases. nih.govresearchgate.net The incorporation of an ornithine residue, as in [Orn6]-SP(6-11), is one such modification that can enhance stability against certain enzymatic degradation pathways. nih.govmdpi.com

N- and C-Terminal Capping : Acetylation of the N-terminus and amidation of the C-terminus are common modifications that protect the peptide from exopeptidases (aminopeptidases and carboxypeptidases), thereby extending its half-life. researchgate.net

Cyclization : Introducing a covalent bond to create a cyclic peptide, either "head-to-tail" or through side chains, restricts the peptide's conformation, making it a poorer substrate for many proteases. researchgate.netijpsjournal.com

Peptide Stapling : This technique involves creating a synthetic brace or "staple" across the peptide's alpha-helical structure using hydrocarbon chains. This reinforces the secondary structure and can prevent cleavage within the stapled region. nih.gov

Formulation and Delivery Strategies :

pH and Buffer Optimization : Since hydrolytic degradation is often pH-dependent, careful optimization of the formulation's pH and buffer system can significantly improve peptide stability in aqueous solutions. nih.gov

Enzyme Inhibitors : Co-administration of specific protease inhibitors can protect the peptide from degradation in vivo. alliedacademies.orgijpsjournal.com For example, Captopril, an ACE inhibitor, has been shown to block the degradation of SP and its C-terminal fragments in rat plasma. cdnsciencepub.com

Delivery Systems : Encapsulating peptides within lipid-based carriers like liposomes or nanoparticles can shield them from enzymatic attack and facilitate controlled release. alliedacademies.orgijpsjournal.com

The following table provides a summary of common strategies employed to improve peptide stability.

| Strategy | Mechanism of Action | Example Application |

| D-Amino Acid Substitution | Steric hindrance prevents protease recognition and binding. | Replacing L-amino acids at cleavage sites. nih.gov |

| Ornithine Substitution | Noncanonical amino acid can increase resistance to enzymatic degradation. nih.gov | [Orn⁶]-Substance P (6-11) |

| N/C-Terminal Capping | Blocks action of exopeptidases. | N-acetylation, C-terminal amidation. researchgate.net |

| Cyclization | Conformational restriction makes the peptide a poor substrate for proteases. | Creating a covalent bond between the N- and C-termini. researchgate.net |

| PEGylation | Attaching polyethylene (B3416737) glycol (PEG) chains provides a protective hydrophilic shield. | Covalent attachment of PEG to the peptide. alliedacademies.org |

| Formulation in Liposomes | Encapsulation protects the peptide from the external environment and enzymes. | Lipid-based nanoparticle delivery systems. ijpsjournal.com |

| Co-administration of Inhibitors | Blocks the active site of specific degrading enzymes. | Use of ACE inhibitors (e.g., Captopril) to protect SP. cdnsciencepub.com |

Advanced Research Methodologies and Computational Approaches

High-Throughput Screening Techniques for Peptide Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their biological activity against a specific target. drugtargetreview.comnih.gov In the context of the neurokinin system, HTS has been instrumental in identifying novel ligands for the NK1 receptor. researchgate.nettandfonline.com The process involves screening extensive libraries, which can contain hundreds of thousands of diverse chemical entities, to find "hits" that modulate receptor function. drugtargetreview.comthermofisher.com

Initially, HTS approaches were pivotal in discovering potent and selective non-peptide NK1 receptor antagonists, a significant breakthrough that provided valuable research tools and potential therapeutic agents. researchgate.nettandfonline.com These screens typically utilize assays that measure receptor binding or functional responses. For G protein-coupled receptors (GPCRs) like the NK1R, this can involve monitoring secondary messengers such as cAMP or intracellular calcium. nih.gov

More recently, innovative HTS methods have been developed specifically for screening peptide libraries. nih.govmdpi.com One such approach involves creating a library of peptides fused to transmembrane domains, expressing them at the cell surface, and using fluorescence-activated cell sorting (FACS) to identify peptides that activate the target GPCR. nih.gov Computational, or in silico, screening of virtual peptide libraries has also become a powerful tool, using computer models to predict which peptides are most likely to bind to a target protein before they are synthesized and tested in the lab. mdpi.com These high-throughput methods accelerate the discovery of new peptide-based modulators of the NK1R, including analogues related to Substance P (6-11).

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Substance P (6-11), and its receptor at an atomic level. nih.govmanipal.edu These in silico techniques are crucial for understanding the structural basis of ligand affinity and selectivity, guiding the design of new analogues with improved properties. nih.gov

Docking simulations place a model of the ligand into the three-dimensional structure of the receptor's binding site to find the most favorable binding pose. nih.govmanipal.edu For the NK1 receptor, studies have used crystal structures as templates for docking small-molecule antagonists and modeling the binding of Substance P (SP). pnas.org These models help identify key interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor. nih.gov For instance, the C-terminal region of Substance P is known to form a network of hydrogen bonds deep within the orthosteric pocket of the NK1R. biorxiv.orgmdpi.com

Molecular dynamics (MD) simulations extend these findings by simulating the movements of the ligand-receptor complex over time. nih.gov MD studies have provided insights into the conformational dynamics of SP analogues bound to the NK1R, revealing how interactions with the receptor's extracellular loops can restrict the flexibility of the peptide within the binding pocket. biorxiv.orgbiorxiv.org These computational approaches have been used to develop three-dimensional pharmacophore models, which define the essential spatial arrangement of chemical features required for a molecule to bind to the NK1 receptor. psu.edu

| Method | Key Findings for NK1R Ligands | Relevant Residues/Interactions | References |

|---|---|---|---|

| Molecular Docking | Prediction of binding poses for NK1R antagonists. | Hydrogen bonds with GLN 165, GLU 193; pi-pi stack with HIS 197. | nih.gov |

| Molecular Dynamics (MD) | Revealed that superficial contacts between SP and NK1R extracellular loops restrict peptide flexibility. | Interactions with extracellular loop 2 (ECL2). | biorxiv.orgbiorxiv.org |

| Pharmacophore Modeling | Identified a common 3D arrangement for SP antagonists where two essential aromatic groups adopt a perpendicular orientation. | Spatial orientation of aromatic rings. | psu.edu |

| Computational Docking | Modeled the binding of antagonists like aprepitant (B1667566) based on the hNK1R crystal structure. | Interactions with His108 and Phe268 in the transmembrane region. | pnas.org |

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Analysis of Peptide-Receptor Complexes

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large biomolecular complexes, including GPCRs bound to their ligands and signaling partners. nih.govuzh.ch This technique has provided unprecedented insights into how Substance P and its fragments, like SP(6-11), bind to and activate the NK1 receptor.

Researchers have successfully determined the cryo-EM structures of the human NK1 receptor bound to Substance P in complex with its primary downstream signaling partners, the Gq and Gs proteins. nih.govuzh.ch These structures, resolved to near-atomic detail (e.g., 2.71 Å), reveal the precise binding mode of SP. nih.govresearchgate.net The C-terminal portion of the peptide (residues 6-11) inserts deep into the receptor's transmembrane core, while the N-terminal segment interacts more superficially with the extracellular loops. biorxiv.orgbiorxiv.org This detailed structural information explains how the peptide engages the receptor to trigger a conformational change that initiates intracellular signaling. nih.gov

| Complex | Resolution | Key Structural Insights | References |

|---|---|---|---|

| SP-NK1R-Gq | 2.71 Å | Revealed detailed binding mode of full-length Substance P and a noncanonical active-state receptor conformation. | nih.govuzh.chresearchgate.net |

| SP-NK1R-Gs | 2.87 Å | Showed a similar binding mode to the Gq complex, providing insights into G protein coupling preference. | nih.govuzh.chresearchgate.net |

| SP(6-11)-NK1R-miniGs/q70 | 3.0 Å (Global) | Demonstrated that the truncated peptide binds in the orthosteric pocket; weaker electron density suggested higher mobility. | biorxiv.orgbiorxiv.orgescholarship.org |

| SP-NK1R-miniGs399 | 3.1 Å | Provided a structural basis for understanding how SP interactions with extracellular loops contribute to potent Gs signaling. | escholarship.org |

Genetic Modulation Techniques (e.g., Receptor Knockout/Knockdown) in Experimental Models

Genetic modulation techniques are indispensable for elucidating the physiological and pathophysiological functions of a specific receptor in a living organism. By removing (knockout) or reducing (knockdown) the expression of the gene encoding the NK1 receptor (TACR1), researchers can directly observe the consequences of disrupting SP-NK1R signaling. psychiatrist.compsu.edu

The development of NK1 receptor knockout mice (NK1R-/-) has been particularly informative. psu.edunih.govphysiology.org Studies using these animals have provided direct evidence for the receptor's critical role in inflammation, pain, and certain behaviors. nih.govnih.gov For example, NK1R-/- mice exhibit a marked suppression of inflammatory edema following injury and an attenuation of neutrophil accumulation in certain inflammation models. nih.govnih.gov These knockout models have also been proposed as a model for Attention Deficit Hyperactivity Disorder (ADHD) due to a hyperactive phenotype that is reversed by psychostimulants. psu.eduucl.ac.uk

In addition to germline knockout models, more targeted and transient gene silencing techniques are frequently employed. RNA interference (RNAi), using small interfering RNA (siRNA), can be used to specifically knockdown the expression of the NK1R gene in cultured cells. nih.gov This approach has been used to show that depleting NK1R in human glioma cells significantly reduces their viability and proliferation, highlighting the receptor's role in tumor growth. nih.gov More recently, the CRISPR-Cas9 gene-editing system has been used for targeted knockdown of the NK1 receptor in specific brain regions of adult animals, allowing for precise investigation of the receptor's role in complex neural circuits, such as those involved in opioid abuse. nih.gov

| Technique | Model System | Key Findings | References |

|---|---|---|---|

| Gene Knockout | NK1R-/- Mice | Suppressed inflammatory edema and neutrophil accumulation. Confirmed the role of NK1R in microvascular permeability. | nih.govnih.gov |

| Gene Knockout | NK1R-/- Mice | Showed a hyperactive phenotype, reduced dopamine (B1211576) efflux in the prefrontal cortex, and was proposed as a model for ADHD. | psu.edu |

| siRNA Knockdown | Human Glioma Cells (GAMG, U-87 MG) | NK1R depletion significantly decreased cell viability and proliferation, indicating a role in tumor survival. | nih.gov |

| CRISPR-Cas9 Knockdown | Rat Ventral Tegmental Area (VTA) | VTA-specific NK1R knockdown prevented morphine-induced conditioned place preference, implicating the receptor in opioid reward. | nih.gov |

Radioligand Binding Assays for Quantitative Receptor Characterization

Radioligand binding assays are a fundamental and widely used technique for characterizing ligand-receptor interactions. nih.govresearchgate.net These assays use a radioactively labeled molecule (the radioligand), often [¹²⁵I]-SP or [³H]-SP, to quantify the binding of other unlabeled ligands, like "Substance P (6-11), orn(6)-", to the NK1 receptor. nih.govacs.org These methods provide crucial quantitative data on receptor affinity and density. nih.gov

There are three main types of radioligand binding experiments:

Saturation Assays: In these experiments, a tissue or cell preparation is incubated with increasing concentrations of a radioligand. This allows for the determination of the radioligand's affinity for the receptor, expressed as the equilibrium dissociation constant (Kd), and the total number of binding sites in the preparation (Bmax). nih.govbrieflands.com